molecular formula C14H19F2NO4S B2965758 3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2320898-97-1

3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Cat. No. B2965758
M. Wt: 335.37
InChI Key: KAQVYBAHIJWRKV-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide, commonly known as DFN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.

Scientific Research Applications

Synthesis and Bioactivity Studies

A series of new benzenesulfonamides, including compounds with substitutions similar to the structure of interest, has been synthesized and evaluated for their potential in inhibiting carbonic anhydrase (CA), which plays a crucial role in various physiological processes. These compounds have shown interesting cytotoxic activities, indicating their potential for further anti-tumor activity studies. Such sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, which are significant for exploring new therapeutic agents for cancer treatment (Gul et al., 2016).

Photodynamic Therapy Applications

Research into novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated these compounds' potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, essential for effective Type II mechanisms in photodynamic cancer therapy (Pişkin et al., 2020).

Inhibition of Kynurenine 3-Hydroxylase

N-(4-phenylthiazol-2-yl)benzenesulfonamides, with structural similarities to the compound of interest, have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury, offering insights into potential treatments for neurological conditions (Röver et al., 1997).

Synthesis and COX-2 Inhibition

Studies on the synthesis of benzenesulfonamide derivatives and their selective inhibition of cyclooxygenase-2 (COX-2) have led to the identification of compounds with significant therapeutic potential. The introduction of fluorine atoms has notably increased COX1/COX-2 selectivity, aiding in the development of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

properties

IUPAC Name

3,4-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO4S/c15-12-4-3-11(9-13(12)16)22(19,20)17-10-14(21-8-7-18)5-1-2-6-14/h3-4,9,17-18H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQVYBAHIJWRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

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